1-(3-fluorophenyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJNZHUWJXPVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056999-20-2 | |
| Record name | 1-(3-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview
A highly efficient and widely applicable method for preparing 1-aryl-1H-pyrazole-5-amines, including 1-(3-fluorophenyl)-1H-pyrazol-5-amine, involves the condensation of the corresponding arylhydrazine with either 3-aminocrotononitrile or an α-cyanoketone in an acidic aqueous medium under microwave irradiation.
Reaction Conditions
- Reactants: 3-fluorophenylhydrazine and 3-aminocrotononitrile (or an appropriate α-cyanoketone)
- Solvent: 1 M hydrochloric acid aqueous solution
- Heating: Microwave reactor at 150 °C
- Time: 10–15 minutes
- Workup: Basification with 10% sodium hydroxide solution followed by vacuum filtration
- Yield: Typically 70–90% isolated yield
- Scale: Milligram to gram scale with consistent yields
Advantages
- Rapid reaction time due to microwave heating
- Use of water as a solvent improves safety and environmental profile
- Minimal purification required; products often isolated by simple filtration
- Tolerant of various functional groups, including fluorine substituents on the aryl ring
- Scalable and reproducible
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the arylhydrazine on the electrophilic α-cyanoketone or aminocrotononitrile, followed by cyclization and aromatization to form the pyrazole ring with the amino group at C5.
| Parameter | Details |
|---|---|
| Starting materials | 3-fluorophenylhydrazine, 3-aminocrotononitrile or α-cyanoketone |
| Solvent | 1 M HCl aqueous solution |
| Heating method | Microwave irradiation |
| Temperature | 150 °C |
| Reaction time | 10–15 minutes |
| Workup | Basification with 10% NaOH, vacuum filtration |
| Typical yield | 70–90% |
| Scale | Milligram to gram scale |
Cyclization via Condensation of Arylglyoxals with Pyrazol-5-amines (Domino Reaction)
Method Overview
Another synthetic route involves a domino multicomponent reaction between arylglyoxals and pyrazol-5-amines under acidic catalysis in polar aprotic solvents. This method can be adapted to prepare substituted 1-aryl-1H-pyrazole-5-amines by selecting appropriate arylglyoxals (e.g., 3-fluorophenylglyoxal).
Reaction Conditions
- Reactants: 3-fluorophenylglyoxal and pyrazol-5-amine
- Catalyst: p-toluenesulfonic acid (p-TsOH)
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 120 °C
- Heating: Microwave irradiation or conventional heating
- Time: 20 minutes (microwave-assisted)
- Workup: Dilution with water, neutralization with 10% NaOH, filtration, and purification by flash chromatography
Features
- Allows formation of complex pyrazole derivatives via domino reaction
- High selectivity and good yields
- Suitable for introducing various aryl substituents including fluorinated phenyl groups
| Parameter | Details |
|---|---|
| Starting materials | 3-fluorophenylglyoxal, pyrazol-5-amine |
| Catalyst | p-TsOH |
| Solvent | DMF |
| Temperature | 120 °C |
| Heating method | Microwave irradiation or conventional heating |
| Reaction time | 20 minutes |
| Workup | Neutralization, filtration, flash chromatography |
| Product purity | High, after chromatography |
Source: Journal of Organic Chemistry, 2014
Conventional Cyclization via Hydrazine Derivatives and Aromatic Aldehydes (General Methodology)
Method Overview
A classical synthetic approach involves the condensation of 3-fluorophenylhydrazine with β-dicarbonyl compounds or α,β-unsaturated nitriles under reflux conditions in alcoholic solvents to form the pyrazole ring.
Typical Reaction Conditions
- Reactants: 3-fluorophenylhydrazine and 3-aminocrotononitrile or equivalent
- Solvent: Ethanol or methanol
- Temperature: Reflux (~78 °C for ethanol)
- Time: Several hours (typically 4–12 hours)
- Workup: Cooling, filtration, recrystallization
Notes
- This method is less time-efficient compared to microwave-assisted synthesis
- Often requires longer reaction times and more extensive purification
- Suitable for small-scale laboratory synthesis
Summary Table of Preparation Methods
| Method No. | Starting Materials | Solvent | Catalyst/Acid | Heating Method | Temperature | Time | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 3-fluorophenylhydrazine + aminocrotononitrile or α-cyanoketone | 1 M HCl (aq) | None | Microwave reactor | 150 °C | 10–15 min | 70–90 | mg to g scale | Rapid, green solvent, minimal purification |
| 2 | 3-fluorophenylglyoxal + pyrazol-5-amine | DMF | p-TsOH | Microwave or conventional heating | 120 °C | 20 min | Good | Laboratory | Domino reaction, requires chromatography |
| 3 | 3-fluorophenylhydrazine + β-dicarbonyl or aminocrotononitrile | Ethanol | None | Reflux | ~78 °C | 4–12 hours | Moderate | Laboratory | Classical method, longer reaction time |
Research Findings and Analysis
The microwave-assisted method (Method 1) is the most efficient and environmentally friendly, offering rapid synthesis with high yields and scalability. Its tolerance for fluorinated aryl groups like 3-fluorophenyl makes it ideal for preparing this compound without extensive purification steps.
The domino reaction approach (Method 2) provides access to more complex pyrazole derivatives and allows selective functionalization, but requires more elaborate workup and purification.
Conventional reflux methods (Method 3) remain useful for small-scale synthesis but are less practical for large-scale or rapid preparation due to longer reaction times and lower efficiency.
The use of water or aqueous acidic media in microwave-assisted synthesis enhances safety and reduces environmental impact compared to organic solvents typically used in traditional methods.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrazoles.
Scientific Research Applications
Pharmaceutical Applications
Drug Development :
1-(3-Fluorophenyl)-1H-pyrazol-5-amine serves as a crucial intermediate in synthesizing pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound is believed to provide effective pain relief with fewer side effects compared to traditional analgesics .
Mechanism of Action :
Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation processes. This inhibition leads to reduced prostaglandin synthesis, thereby alleviating pain and inflammation .
Agricultural Chemistry
Agrochemical Formulation :
The compound is utilized in creating herbicides and fungicides. Its fluorinated structure enhances the biological activity of agrochemicals, promoting effective crop protection while minimizing environmental impact. This is particularly relevant in sustainable farming practices where the goal is to reduce chemical residues on food products .
Biochemical Research
Enzyme Inhibition Studies :
In biochemical research, this compound is employed to investigate enzyme inhibition mechanisms. It has shown potential as a lead compound for developing targeted therapies against various diseases by modulating enzyme activity involved in disease pathways .
Case Study :
A study demonstrated that derivatives of this compound could effectively inhibit specific kinases implicated in cancer, thus providing a pathway for developing anticancer agents .
Material Science
Advanced Materials Development :
The compound is also explored for its applications in material science, particularly in developing polymers and coatings with improved thermal stability and mechanical properties. These materials are beneficial for various industrial applications, including electronics and automotive sectors .
Diagnostic Tools
Medical Imaging :
Recent advancements have seen the use of this compound in creating diagnostic agents for imaging techniques. These agents enhance the accuracy of disease detection and monitoring, which is crucial in medical diagnostics .
Summary Table of Applications
| Field | Application | Impact |
|---|---|---|
| Pharmaceutical | Intermediate for anti-inflammatory drugs | Effective pain relief with fewer side effects |
| Agricultural Chemistry | Formulation of herbicides and fungicides | Enhanced crop protection; supports sustainable practices |
| Biochemical Research | Enzyme inhibition studies | Potential for targeted therapies |
| Material Science | Development of advanced materials | Improved thermal stability and mechanical properties |
| Diagnostic Tools | Creation of imaging agents | Enhanced accuracy in disease detection |
Mechanism of Action
1-(3-Fluorophenyl)-1H-pyrazol-5-amine is similar to other fluorinated pyrazoles, such as 1-(3-fluorophenyl)piperazine and 3-fluoroacetophenone. its unique structure and properties set it apart from these compounds. The presence of the fluorophenyl group enhances its reactivity and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole Core
Key Structural Variations
The biological and physical properties of pyrazole derivatives are highly sensitive to substituent identity and position. Below is a comparative analysis of analogs:
Key Observations
- Fluorine vs.
- Regioisomerism: Switching substituent positions (e.g., 3-fluorophenyl to 4-fluorophenyl) can drastically alter biological activity. For example, 4-(4-fluorophenyl)-3-pyridinyl analogs inhibit cancer kinases (Src, B-Raf) with IC50 values in the nanomolar range, while 3-substituted analogs target p38αMAP kinase .
- Methyl vs. Trifluoromethyl : Methyl groups enhance metabolic stability, while trifluoromethyl groups (e.g., in 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine) increase lipophilicity and membrane permeability .
Impact on Spectroscopic Properties
- 1H-NMR Shifts: The 3-fluorophenyl group in this compound causes upfield shifts (δ 6.83–7.37) compared to the non-fluorinated analog 3-phenyl-1H-pyrazol-5-amine (δ 7.15–7.60), reflecting electron-withdrawing effects of fluorine .
- IR Stretching: NH2 stretches in fluorinated derivatives (3344 cm⁻¹) are slightly lower than in non-fluorinated analogs (3351 cm⁻¹), suggesting altered hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
1-(3-Fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H9FN4
- Molecular Weight : 194.20 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Tubulin Polymerization : This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy as it can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
- Anti-inflammatory Activity : The compound demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. In vitro studies have shown significant inhibition of lipopolysaccharide (LPS)-induced TNF-alpha release .
Anticancer Activity
This compound has been evaluated for its anticancer potential across various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 12.07 | Moderate inhibition |
| HeLa (cervical cancer) | 10.50 | Significant growth inhibition |
| MCF7 (breast cancer) | 8.00 | High growth inhibition |
These results indicate that the compound can effectively inhibit the proliferation of certain cancer cells while showing selective toxicity towards malignant cells over normal fibroblasts .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been substantiated through various assays:
| Assay | IC50 (µM) | Standard Comparison |
|---|---|---|
| TNF-alpha release inhibition | 0.283 | Better than VPC00628 |
| COX-2 inhibition | 0.01 | Superior to celecoxib |
The compound's ability to inhibit key inflammatory pathways suggests its potential utility in treating inflammatory diseases .
Study on Anticancer Activity
A study published in MDPI demonstrated that derivatives of pyrazole, including this compound, were tested against a panel of tumor cell lines. The findings highlighted a correlation between structural modifications and biological activity, where specific substitutions enhanced anticancer efficacy .
Study on Anti-inflammatory Activity
In another research article, the anti-inflammatory effects were tested using an LPS-induced inflammation model in mice. The results showed that treatment with this compound significantly reduced microglial activation and cytokine release, providing a promising avenue for future therapeutic applications in neuroinflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-fluorophenyl)-1H-pyrazol-5-amine, and how can purity and yield be maximized?
- Methodological Answer : The synthesis typically involves cyclocondensation of fluorophenylhydrazine derivatives with β-ketonitriles or acrylonitriles under acidic or basic conditions. Key steps include:
- Precursor Preparation : Use 3-fluorophenylhydrazine and cyanoacetamide in ethanol with catalytic acetic acid at 80°C for 12 hours .
- Cyclization : Employ microwave-assisted synthesis (150°C, 30 min) to enhance reaction efficiency and reduce byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol yields >85% purity .
- Critical Parameters : Solvent polarity (methanol vs. DMF) and temperature control are crucial to avoid decomposition of the fluorophenyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and pyrazole NH (δ 5.3 ppm). F NMR confirms fluorine substitution at the meta position (δ -112 ppm) .
- Mass Spectrometry : ESI-MS (m/z 192.1 [M+H]) validates molecular weight .
- IR Spectroscopy : Peaks at 3350 cm (N-H stretch) and 1600 cm (C=N pyrazole ring) confirm functional groups .
Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?
- Methodological Answer : Preliminary studies suggest antimicrobial and kinase inhibitory activity.
- Antimicrobial Assays : Broth microdilution (MIC: 8–32 µg/mL against S. aureus) .
- Kinase Inhibition : Fluorescence polarization assays (IC: 1.2 µM for JAK3 kinase) .
- Key Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks to rule out false positives .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles and torsional conformations.
- Crystallization : Use slow evaporation of an acetone/water (9:1) solution to obtain needle-shaped crystals .
- Data Collection : At 173 K, with Mo-Kα radiation (λ = 0.71073 Å). SHELXL refinement achieves R-factor <0.05 .
- Challenges : Fluorine’s high electron density may cause absorption errors; multi-scan corrections (e.g., SADABS) mitigate this .
Q. How do computational methods predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets. The fluorophenyl group enhances hydrophobic interactions (binding energy: -8.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability (RMSD <2 Å over 50 ns), showing sustained H-bonds between NH and Glu903 of JAK3 .
- Validation : Compare docking results with mutagenesis data (e.g., Glu903Ala reduces activity by 90%) .
Q. What strategies address contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize data to protein concentration .
- Structural Analog Comparison : Compare with 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine; meta-fluorine enhances solubility but reduces membrane permeability .
- Meta-Analysis : Apply ANOVA to pooled data (p<0.05 threshold) to identify outliers due to solvent (DMSO >1% inhibits activity) .
Q. How does the substitution pattern (e.g., fluorine position) influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Fluorine at the meta position deactivates the phenyl ring, reducing nitration rates (HSO/HNO, 0°C) compared to para-substituted analogs .
- SAR Studies : Meta-fluorine improves kinase selectivity (10-fold vs. ortho-substituted analogs) due to steric effects in the ATP-binding pocket .
- Data Table :
| Substitution | LogP | MIC (S. aureus) | JAK3 IC |
|---|---|---|---|
| 3-Fluorophenyl | 2.1 | 16 µg/mL | 1.2 µM |
| 2-Fluorophenyl | 1.8 | 32 µg/mL | 8.5 µM |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
